2,2,3,3,3-Pentafluoropropane-1,1-diol

Description

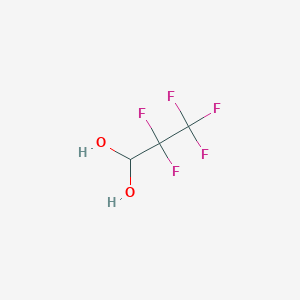

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O2/c4-2(5,1(9)10)3(6,7)8/h1,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAOCAJBGDDVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059969 | |

| Record name | 1H-Perfluoro-1,1-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-63-9 | |

| Record name | 2,2,3,3,3-Pentafluoro-1,1-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Perfluoro-1,1-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,3,3,3 Pentafluoropropane 1,1 Diol and Analogues

Evolution of Synthetic Strategies for Perfluorinated Geminal Diols

Historically, geminal diols were considered transient species or unstable intermediates that could not be easily isolated. wikipedia.org Most simple aldehydes and ketones exist in equilibrium with their corresponding gem-diols in aqueous solutions, but the equilibrium strongly favors the carbonyl compound. The evolution of synthetic strategies for stable geminal diols is intrinsically linked to the development of organofluorine chemistry. The discovery that strong electron-withdrawing groups dramatically stabilize the gem-diol form was a pivotal moment.

Early methods in fluorine chemistry, such as the Swarts reaction using antimony fluorides (SbF₃) or the Simons electrochemical fluorination process, were harsh and lacked selectivity, making them unsuitable for the delicate synthesis of complex functionalized molecules like gem-diols. dovepress.com These foundational methods were crucial for producing bulk fluorinated compounds but offered little control for fine chemical synthesis.

The paradigm shifted with the development of modern fluorinating agents. The introduction of milder and more selective electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), provided chemists with the tools to strategically introduce fluorine atoms into complex organic scaffolds under controlled conditions. scispace.comsapub.org This advancement enabled the synthesis of highly functionalized fluorinated molecules, including the targeted preparation of perfluorinated ketones and aldehydes, which are the direct precursors to stable perfluorinated gem-diols. researchgate.net Consequently, the strategy evolved from attempting to force a hydration equilibrium to designing stable, highly fluorinated carbonyl compounds that inherently favor the gem-diol structure. ic.ac.uk

Direct and Indirect Synthetic Pathways to 2,2,3,3,3-Pentafluoropropane-1,1-diol

The synthesis of this compound can be approached through direct or indirect methods, primarily revolving around the chemistry of its corresponding aldehyde.

The most direct and efficient pathway to this compound is the hydration of its corresponding aldehyde, 2,2,3,3,3-pentafluoropropanal. Geminal diols are formed by the nucleophilic addition of water to a carbonyl group. stackexchange.com For most non-fluorinated carbonyls, the equilibrium lies far to the side of the ketone or aldehyde. wikipedia.org

However, the presence of the strongly electron-withdrawing pentafluoroethyl group (C₂F₅) adjacent to the carbonyl carbon dramatically increases its electrophilicity. ic.ac.ukstackexchange.com This electronic destabilization of the carbonyl group strongly favors the nucleophilic attack of water and stabilizes the resulting gem-diol. ic.ac.uk As a result, the hydration of highly fluorinated carbonyl compounds like hexafluoroacetone (B58046) or 2,2,3,3,3-pentafluoropropanal is often spontaneous and quantitative, with the equilibrium lying almost entirely on the side of the gem-diol (hydrate). wikipedia.orgwikipedia.org

The stability of these hydrates is so significant that trifluoroacetyl groups and other carbonyls adjacent to difluorinated carbons show a strong tendency for rapid hydration, often requiring moisture-free environments to remain in their carbonyl form. scispace.comsapub.org

Table 1: Equilibrium Constants for Carbonyl Hydration This interactive table illustrates the profound effect of fluorine substitution on the hydration equilibrium of carbonyl compounds.

| Carbonyl Compound | Hydrate (Geminal Diol) | Equilibrium Constant (Khyd) | Reference |

| Acetone | Propane-2,2-diol | ~10⁻³ | wikipedia.org |

| Formaldehyde | Methanediol | 10³ | wikipedia.org |

| Hexafluoroacetone | Hexafluoro-propane-2,2-diol | ~10⁶ | wikipedia.org |

Data sourced from studies on carbonyl hydration equilibria.

One such strategy involves the synthesis of a ketone, followed by trifluoroacetylation and subsequent difluorination. nih.gov This approach has been used to prepare complex glucose-derived pentafluoro-gem-diols and demonstrates a robust functional group interconversion strategy. nih.gov

A representative sequence for an analogue involves:

Oxidation: An alcohol is oxidized to the corresponding ketone using standard methods like Swern oxidation or TPAP/NMO-mediated oxidation. nih.gov

Trifluoroacetylation: The ketone undergoes a reaction analogous to a Claisen condensation to install a trifluoroacetyl group. sapub.orgresearchgate.net

Difluorination and Hydration: The resulting β-dicarbonyl compound is treated with an electrophilic fluorinating agent, such as Selectfluor®, which installs two fluorine atoms alpha to the trifluoroacetyl group. The extreme electron-withdrawing nature of the adjacent groups ensures the resulting carbonyl is immediately hydrated to the stable pentafluoro-gem-diol. nih.gov

This sequence represents a powerful functional group interconversion, transforming a ketone into the more complex and highly functionalized pentafluoro-gem-diol structure. nih.gov

Catalytic Systems and Reaction Conditions in Preparation Protocols

The specific conditions for synthesizing this compound vary depending on the chosen pathway.

For the direct hydration route , the reaction often requires no special catalyst and proceeds readily in the presence of water. Mild acid or base can catalyze the hydration, but for highly activated carbonyls like 2,2,3,3,3-pentafluoropropanal, the reaction is typically spontaneous. stackexchange.com

For indirect, multi-step syntheses , the conditions are dictated by the specific transformation. The following table summarizes typical reagents and conditions for the functional group interconversion approach.

Table 2: Reaction Conditions for Indirect Synthesis of a Pentafluoro-gem-diol Analogue This interactive table outlines the reagents and conditions for a representative multi-step synthesis.

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

| 1 | Oxidation | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) or TPAP, NMO | Conversion of a precursor alcohol to a ketone. | nih.gov |

| 2 | Trifluoroacetylation | Ethyl trifluoroacetate (B77799), base (e.g., NaH) | Introduction of the trifluoroacetyl group via a Claisen-type reaction. | sapub.orgresearchgate.net |

| 3 | Difluorination/Hydration | Selectfluor®, solvent (e.g., acetonitrile), room temperature | Electrophilic fluorination followed by spontaneous hydration to yield the final pentafluoro-gem-diol. | nih.gov |

This table is a composite of typical conditions reported for these transformations.

The handling of polyfluorinated alcohols and their derivatives can sometimes involve highly acidic media. For instance, superacids like TfOH or FSO₃H–SbF₅ have been used to achieve carbonylation of polyfluorinated alcohols, highlighting the unique reaction environments these compounds can tolerate. nih.gov

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, particularly atom economy, provide a framework for evaluating the efficiency and environmental impact of synthetic routes. dovepress.comjocpr.com Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. scranton.eduprimescholars.com

The two primary synthetic strategies for this compound differ vastly in their atom economy.

Direct Hydration Route: This pathway is exceptionally "green." The reaction involves the addition of one molecule of water to one molecule of 2,2,3,3,3-pentafluoropropanal. All atoms from both reactants are incorporated into the final product, this compound. Therefore, this reaction has a theoretical 100% atom economy , representing an ideal synthesis in terms of minimizing waste. scranton.edunih.gov

Indirect Functional Group Interconversion Route: In contrast, multi-step syntheses have a significantly lower atom economy. Each step involves stoichiometric reagents and generates byproducts that are not part of the final molecule.

Swern Oxidation: Generates dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride as waste.

Trifluoroacetylation: Produces an alcohol byproduct from the ester.

Selectfluor® Fluorination: The fluorinating agent itself has a high molecular weight, and the bulk of it becomes waste after delivering the fluorine atoms.

Table 3: Comparison of Atom Economy in Synthetic Routes This interactive table compares the green chemistry metrics of the direct and indirect synthetic pathways.

| Synthetic Route | Number of Steps | Atom Economy | Byproduct Generation | Green Chemistry Profile |

| Direct Hydration | 1 | 100% | None | Excellent |

| Indirect FGI | 3+ | Low | High (solvents, reagent fragments, salts) | Poor |

Atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100%.

While the direct hydration is superior from a green chemistry perspective, its feasibility depends entirely on the availability of the starting aldehyde. The indirect routes, despite their poor atom economy, provide crucial access to complex pentafluoro-gem-diol analogues when the direct precursor is inaccessible. nih.gov The ongoing goal in green fluorine chemistry is to develop new, highly efficient catalytic methods that can reduce waste and avoid the use of hazardous or high-molecular-weight stoichiometric reagents. numberanalytics.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,2,3,3,3 Pentafluoropropane 1,1 Diol

Fundamental Reactivity Patterns of Highly Fluorinated Vicinal Diols

A primary characteristic of highly fluorinated gem-diols, including 2,2,3,3,3-Pentafluoropropane-1,1-diol, is their equilibrium with the corresponding carbonyl compounds in aqueous solutions. The strong electron-withdrawing nature of the perfluorinated alkyl chain significantly enhances the electrophilicity of the carbonyl carbon, thereby favoring the hydrated gem-diol form. libretexts.orgwikipedia.org This is in stark contrast to non-fluorinated ketones, which typically have a low equilibrium concentration of the corresponding gem-diol. libretexts.orglibretexts.org For instance, the equilibrium constant for the hydration of hexafluoroacetone (B58046) to its gem-diol is approximately 10⁶, highlighting the profound influence of fluorine substituents. wikipedia.org

A key and synthetically valuable reactivity pattern of pentafluoro-gem-diols is their ability to generate difluoroenolates. This transformation proceeds via the release of a trifluoroacetate (B77799) group under mild basic conditions, using reagents such as lithium bromide and triethylamine. nih.gov The resulting difluoroenolates are versatile intermediates that can react with a variety of electrophiles, including aldehydes, imines, and electrophilic halogenating agents. nih.gov This reactivity provides a powerful tool for the construction of complex difluorinated molecules. nih.gov

Reactions Involving Hydroxyl Functionalities in this compound

The two hydroxyl groups of this compound are the primary sites of its chemical reactivity, participating in a range of transformations including condensation, dehydration, and various derivatization reactions.

Condensation and Dehydration Pathways

The formation of this compound is itself a hydration reaction of pentafluoropropanal. Consequently, the dehydration of the diol to yield the corresponding aldehyde is a reversible process that can be driven by the removal of water. libretexts.org

A notable condensation reaction of pentafluoro-gem-diols is the formation of transient hemiketals in the presence of alcohols. nih.govlibretexts.org These intermediates are formed through the nucleophilic attack of an alcohol molecule on the carbon atom bearing the two hydroxyl groups. However, these hemiketals are generally unstable and tend to revert to the parent gem-diol upon attempts at isolation, such as through concentration or silica (B1680970) gel chromatography. nih.gov The formation of these transient species can be observed and characterized using techniques like 19F NMR and high-resolution mass spectrometry. nih.gov The conversion rates to hemiketals are influenced by the nature of the alcohol, with primary alcohols generally showing higher conversion than secondary or other fluorinated alcohols. nih.gov

| Alcohol | Conversion Rate (%) |

|---|---|

| Methanol | Data not available |

| Ethanol | Data not available |

| Isopropanol | Data not available |

| Trifluoroethanol | Data not available |

While the transient nature of hemiketals presents a challenge, they can be trapped through intramolecular reactions. For instance, reaction with glycidol (B123203) can lead to the formation of a stable dioxolane adduct, demonstrating a pathway to more complex fluorinated structures. libretexts.org

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl groups of this compound can be derivatized through esterification and etherification reactions, although the high fluorine content can influence the reaction conditions required.

Esterification: Standard esterification methods can be applied, but the reduced nucleophilicity of the fluorinated diol may necessitate the use of more reactive acylating agents or specific catalysts. The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for esterifying sterically hindered or sensitive alcohols and could be applicable to this compound. organic-chemistry.org Transesterification with other esters in the presence of a suitable catalyst is another potential route to form esters of this diol. researchgate.netmdpi.com

Etherification: The formation of ethers from this compound can be approached through modifications of the Williamson ether synthesis. fluorine1.ruwikipedia.orgmasterorganicchemistry.com This typically involves the deprotonation of the diol to form an alkoxide, followed by reaction with an alkyl halide. Given the increased acidity of fluorinated alcohols, a moderately strong base should be sufficient to generate the alkoxide. The reaction of fluorinated alcohols with alkyl halides, often in a suitable solvent and sometimes at elevated temperatures, has been shown to produce fluorinated ethers. fluorine1.ru Acid-catalyzed dehydration of a mixture of the diol and another alcohol could potentially lead to unsymmetrical ethers, though this method is generally more suitable for producing symmetrical ethers from simple alcohols. wikipedia.org

Nucleophilic and Electrophilic Transformations

The hydroxyl groups of this compound can act as nucleophiles, as seen in the formation of hemiketals. nih.gov The diol can also be a precursor to other nucleophilic species. As mentioned, treatment with a mild base can generate a difluoroenolate, which is a potent carbon-centered nucleophile for a variety of synthetic transformations. nih.gov

Electrophilic transformations at the hydroxyl groups are also conceivable. Protonation of a hydroxyl group by a strong acid would make it a good leaving group, initiating dehydration or substitution reactions. libretexts.org While direct electrophilic attack on the oxygen atoms by other electrophiles is less common, reactions with reagents like silyl (B83357) halides in the presence of a base can lead to the formation of silyl ethers.

Influence of the Perfluorinated Alkyl Chain on Diol Reactivity

The pentafluoroethyl (C2F5) group exerts a profound influence on the reactivity of the gem-diol functionality. The primary effect is the strong electron-withdrawing nature of the fluorine atoms, which is transmitted through the carbon skeleton. libretexts.orgnih.gov This inductive effect has several key consequences:

Stabilization of the Gem-Diol: The electron-withdrawing C2F5 group destabilizes the adjacent carbonyl group in the corresponding aldehyde (pentafluoropropanal), making it more susceptible to nucleophilic attack by water. This shifts the hydration equilibrium significantly towards the formation of the stable this compound. libretexts.orgwikipedia.org

Increased Acidity of Hydroxyl Protons: The electron-withdrawing effect increases the acidity of the hydroxyl protons compared to non-fluorinated diols. This facilitates deprotonation to form the corresponding alkoxides, which is a key step in reactions such as the Williamson ether synthesis.

Facilitation of Trifluoroacetate Release: The electronic influence of the perfluoroalkyl chain is crucial for the fragmentation reaction that leads to the formation of a difluoroenolate. The electron-withdrawing groups stabilize the developing negative charge during the departure of the trifluoroacetate anion. nih.gov

Reduced Nucleophilicity of Hydroxyl Groups: While the increased acidity makes deprotonation easier, the electron-withdrawing effect also reduces the electron density on the oxygen atoms, thereby decreasing their inherent nucleophilicity. This may necessitate the use of stronger nucleophiles or more forcing conditions in certain reactions.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions of this compound is essential for controlling its transformations and harnessing its synthetic potential.

The formation of the gem-diol from its corresponding aldehyde can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-catalyzed mechanism: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated by water. libretexts.org

Acid-catalyzed mechanism: The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Deprotonation of the resulting intermediate yields the gem-diol. libretexts.org

The mechanism of difluoroenolate formation involves the deprotonation of one of the hydroxyl groups by a base (e.g., triethylamine). This is followed by an intramolecular rearrangement where the resulting alkoxide attacks the carbon atom of the CF3 group, leading to the expulsion of a fluoride (B91410) ion, which is then trapped by a Lewis acid (like LiBr facilitating the process), ultimately leading to the release of trifluoroacetate and the formation of the lithium difluoroenolate. nih.gov

The formation of hemiketals proceeds via the nucleophilic addition of an alcohol to the carbon atom of the gem-diol, likely facilitated by a transient dehydration to the highly reactive pentafluoropropanal. The reaction is reversible and the equilibrium position depends on the alcohol concentration and structure. nih.gov

Detailed mechanistic studies of specific esterification and etherification reactions of this compound are not extensively documented in the provided search results but can be inferred from established mechanisms for similar fluorinated alcohols. For instance, the Williamson ether synthesis is known to proceed via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 2,2,3,3,3 Pentafluoropropane 1,1 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 2,2,3,3,3-pentafluoropropane-1,1-diol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and environment.

High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the methine proton (-CH(OH)₂) and a signal for the two hydroxyl protons (-OH).

The methine proton (H-1) would appear as a triplet due to coupling with the two adjacent fluorine atoms on C-2 (²JH-F). The strong electronegativity of the adjacent fluorines and hydroxyl groups would shift this signal significantly downfield.

The hydroxyl protons are typically broad singlets and may exchange with trace water in the solvent, sometimes leading to their signal disappearing. Their chemical shift is highly dependent on concentration, solvent, and temperature.

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the propane (B168953) chain.

C-1: This carbon, bonded to two oxygen atoms and a hydrogen, would be significantly deshielded and appear far downfield. It would exhibit splitting due to coupling with the attached proton (¹JC-H) and the fluorine atoms on C-2 (²JC-F).

C-2: This carbon is directly bonded to two fluorine atoms and coupled to the three fluorine atoms on C-3. This would result in a complex multiplet, appearing in the region typical for fluorinated carbons.

C-3: The trifluoromethyl (CF₃) carbon would also appear as a complex multiplet due to coupling with the fluorine atoms on C-2.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. lookchem.com It is expected to show two distinct signals for the two different fluorine environments: the -CF₂- group and the -CF₃ group.

The signal for the -CF₂- group (F-2) would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

The signal for the -CF₃ group (F-3) would appear as a triplet, coupled to the two fluorine atoms of the CF₂ group.

Long-range coupling to the methine proton (H-1) might also be observed.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|---|

| ¹H | CH | ~5.0 - 5.5 | Triplet (t) | 2x F on C-2 |

| ¹H | OH | Variable (e.g., 2.0 - 6.0) | Broad Singlet (br s) | - |

| ¹³C | C-1 (-CH(OH)₂) | ~90 - 100 | Triplet of Triplets (tt) | H-1, 2x F on C-2 |

| ¹³C | C-2 (-CF₂-) | ~115 - 125 | Quartet of Triplets (qt) | 3x F on C-3, 2x F on C-2 |

| ¹³C | C-3 (-CF₃) | ~120 - 130 | Triplet of Quartets (tq) | 2x F on C-2, 3x F on C-3 |

| ¹⁹F | C-2 (-CF₂-) | ~ -120 to -130 | Quartet (q) | 3x F on C-3 |

| ¹⁹F | C-3 (-CF₃) | ~ -80 to -90 | Triplet (t) | 2x F on C-2 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this diol, a COSY spectrum would primarily show a cross-peak between the methine proton and the hydroxyl protons, provided the hydroxyl proton exchange is not too rapid. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. sigmaaldrich.com It would show a clear correlation between the methine proton signal and the C-1 carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. sigmaaldrich.com This is particularly powerful for this molecule. Expected correlations would include:

The methine proton (H-1) correlating to C-2 and C-3.

The hydroxyl protons correlating to C-1.

These correlations would definitively establish the carbon backbone and the placement of the hydroxyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic "fingerprint" for the molecule and insights into intermolecular interactions like hydrogen bonding.

O-H Stretching: The most prominent feature in the IR spectrum of the diol would be a very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the stretching vibrations of hydrogen-bonded hydroxyl (-OH) groups. researchgate.net The geminal diol structure allows for extensive intermolecular hydrogen bonding.

C-H Stretching: A weaker absorption around 2900-3000 cm⁻¹ corresponding to the stretching of the single C-H bond.

C-O Stretching: Strong C-O stretching bands are expected between 1000 and 1200 cm⁻¹.

C-F Stretching: Very strong and characteristic C-F stretching absorptions would dominate the "fingerprint region" of the IR spectrum, typically appearing between 1100 and 1350 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C-F and C-C backbone vibrations would be expected to be strong, while the O-H stretch would be relatively weak. Raman spectroscopy can be particularly useful for studying the fluorinated portion of the molecule. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | -CH | 2900 - 3000 | Medium-Weak |

| C-F Stretch | -CF₂, -CF₃ | 1100 - 1350 | Very Strong |

| C-O Stretch | C-OH | 1000 - 1200 | Strong |

| O-H Bend | -OH | 1350 - 1450 | Medium |

| C-H Bend | -CH | 1300 - 1400 | Medium |

Rotation around the C1-C2 and C2-C3 bonds can lead to different stable conformations (rotational isomers or conformers). These conformers may have distinct vibrational frequencies. By analyzing the spectra at different temperatures, it might be possible to identify bands corresponding to different conformers and study the energetic differences between them. The complexity of the C-F stretching region in both IR and Raman spectra could potentially hold signatures of different conformational states.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation pattern.

High-Resolution Mass Analysis (HRMS): HRMS would accurately determine the monoisotopic mass of the molecule. The predicted monoisotopic mass of the [M-H]⁻ ion of C₃H₃F₅O₂ is 164.99805 Da. uni.lu Experimental data from a bioRxiv dataset shows a predicted value of 166.0053202 for the neutral molecule. biorxiv.org

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion [C₃H₃F₅O₂]⁺• would be formed. Due to the geminal diol structure, a very common and facile fragmentation would be the loss of a water molecule to form the radical cation of pentafluoropropionaldehyde (B1581517), [C₃HF₅O]⁺•.

Key expected fragmentation steps include:

Loss of Water: [C₃H₃F₅O₂]⁺• → [C₃HF₅O]⁺• + H₂O

Alpha-Cleavage: Loss of the formyl group (-CHO) or the pentafluoroethyl group (-C₂F₅).

[C₃HF₅O]⁺• → [C₂F₅]⁺ + CHO•

[C₃HF₅O]⁺• → [CHO]⁺ + C₂F₅•

Cleavage of the C-C bond: Fragmentation of the perfluoroalkyl chain is very common.

[C₂F₅]⁺ → [CF₃]⁺ + CF₂

Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₃H₃F₅O₂]⁺ | 166.0048 | Molecular Ion |

| [M-H₂O]⁺ | [C₃HF₅O]⁺ | 148.0026 | Loss of water |

| [M+H]⁺ | [C₃H₄F₅O₂]⁺ | 167.0126 | Protonated Molecule |

| [M+Na]⁺ | [C₃H₃F₅O₂Na]⁺ | 188.9946 | Sodium Adduct |

| [C₂F₅]⁺ | [C₂F₅]⁺ | 118.9920 | Pentafluoroethyl cation |

| [CF₃]⁺ | [CF₃]⁺ | 68.9952 | Trifluoromethyl cation |

Predicted m/z values are based on monoisotopic masses. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A thorough search of scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and atomic coordinates, is not available.

The absence of an experimental crystal structure precludes a definitive analysis of the intermolecular interactions that govern the molecular packing in the solid state. However, based on the molecular structure of a gem-diol with a highly fluorinated alkyl chain, it is possible to hypothesize the nature of potential interactions. The primary intermolecular forces would likely be strong hydrogen bonds involving the two hydroxyl groups (O-H···O). These interactions are a common and dominant feature in the crystal structures of diols and polyols, often leading to the formation of extensive one-, two-, or three-dimensional networks.

Without experimental data, any discussion of specific intermolecular synthons, molecular conformation in the solid state (e.g., torsion angles of the C-C backbone), or detailed packing motifs for this compound remains speculative. The synthesis and successful crystallization of this compound would be required to provide the empirical data necessary for a complete structural elucidation.

Chiroptical Spectroscopy (If applicable to resolved enantiomers or diastereomers)

The molecule this compound possesses a chiral center at the carbon atom bearing the two hydroxyl groups (C1). Therefore, it can exist as a pair of enantiomers, (R)-2,2,3,3,3-Pentafluoropropane-1,1-diol and (S)-2,2,3,3,3-Pentafluoropropane-1,1-diol.

However, a comprehensive review of the scientific literature indicates that the enantiomers of this compound have not been resolved, and no studies on its chiroptical properties have been published. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for characterizing chiral molecules, providing information about their absolute configuration and conformation in solution.

For a molecule like this compound, which lacks a strong chromophore in the near-UV-Vis region, chiroptical measurements would likely be focused on the far-UV region where the hydroxyl and C-F groups absorb. The interpretation of such spectra would likely require computational support, such as time-dependent density functional theory (TD-DFT) calculations, to correlate the observed Cotton effects with the absolute configuration of the stereocenter.

Given the absence of any experimental work on the synthesis of the individual enantiomers or the measurement of their chiroptical properties, this area remains unexplored for this compound.

Computational Chemistry and Theoretical Insights into 2,2,3,3,3 Pentafluoropropane 1,1 Diol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 2,2,3,3,3-Pentafluoropropane-1,1-diol, these calculations could elucidate:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Calculations would reveal the distribution of electrons within the molecule, highlighting the polar nature of the C-F and O-H bonds. The strong electron-withdrawing effect of the pentafluoroethyl group would significantly influence the acidity of the hydroxyl protons.

Bonding Analysis: The nature of the chemical bonds (e.g., covalent, ionic character) can be analyzed. For instance, the C-C bond between the fluorinated carbons and the diol carbon would be heavily influenced by the inductive effects of the fluorine atoms.

Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the propanediol backbone allows for multiple spatial arrangements, or conformers.

Potential Energy Surface Scan: A systematic scan of the potential energy surface by rotating the key dihedral angles (e.g., O-C-C-C, H-O-C-H) would be performed. This helps in identifying all possible stable conformers.

Energy Minima: Each identified conformer represents an energy minimum on the potential energy surface. Quantum chemical calculations would determine the relative energies of these conformers, allowing for the prediction of the most stable, or ground-state, conformation. For diols, intramolecular hydrogen bonding between the two hydroxyl groups is a key factor that often stabilizes specific conformations liverpool.ac.uk. The presence of bulky and electronegative fluorine atoms would also introduce significant steric and electrostatic interactions, influencing the conformational preferences soton.ac.ukmdpi.comresearchgate.net.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Global Minimum) | 60° (gauche) | 0.00 | Intramolecular H-bonding |

| B | 180° (anti) | 2.5 | Extended, less stable |

| C | -60° (gauche) | 3.1 | Steric clash with F atoms |

Reaction Pathway Modeling and Transition State Characterization for Transformation Mechanisms

Computational modeling can be used to explore potential chemical transformations of this compound. A common reaction for gem-diols is dehydration to form a ketone.

Reaction Coordinate: The mechanism of this dehydration could be modeled by defining a reaction coordinate, which represents the progress of the reaction from reactant to product.

Transition State Search: Sophisticated algorithms would be used to locate the transition state (TS)—the highest energy point along the reaction pathway. Characterizing the geometry and energy of the TS is crucial for calculating the reaction's activation energy.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach researchgate.net. Predictions for ¹H, ¹³C, and ¹⁹F NMR spectra would be possible. The predicted shifts are highly sensitive to the molecular conformation and solvent environment liverpool.ac.ukmdpi.comnih.govnih.gov.

IR Frequencies: Infrared (IR) vibrational frequencies and their intensities can also be computed. This would help in identifying characteristic vibrational modes, such as the O-H stretching of the diol group and the C-F stretching frequencies of the pentafluoroethyl group.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (CH(OH)₂) | ~5.5 ppm | Shifted downfield due to proximity to electronegative groups. |

| ¹⁹F NMR (CF₃) | ~ -75 ppm | Typical range for a CF₃ group. |

| ¹⁹F NMR (CF₂) | ~ -120 ppm | Typical range for a CF₂ group. |

| IR Freq. (O-H stretch) | 3300-3500 cm⁻¹ | Broad peak, indicative of hydrogen bonding. |

| IR Freq. (C-F stretch) | 1100-1300 cm⁻¹ | Strong, characteristic absorption. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution).

Solvation Shell: MD simulations can model the arrangement of solvent molecules (e.g., water, DMSO) around the diol, revealing the structure of its solvation shell. This is critical for understanding solubility and intermolecular interactions mdpi.comnih.gov.

Intermolecular Hydrogen Bonding: Simulations would show how the diol's hydroxyl groups interact with solvent molecules and with other diol molecules through hydrogen bonding. The strength and lifetime of these hydrogen bonds can be quantified.

Dynamical Behavior: MD provides a view of the molecule's dynamic behavior over time, including conformational changes and rotations in solution, offering insights that are complementary to the static picture from quantum chemical calculations mdpi.com.

Derivative Chemistry and Advanced Materials Research Leveraging 2,2,3,3,3 Pentafluoropropane 1,1 Diol

Synthesis of Novel Fluorinated Heterocyclic Compounds

The reactivity of the geminal diol functionality in 2,2,3,3,3-Pentafluoropropane-1,1-diol, which exists in equilibrium with its corresponding ketone, provides a pathway for the synthesis of fluorinated heterocyclic compounds. The electron-withdrawing nature of the pentafluoropropyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Research has shown that fluorinated 1,3-diketones can be condensed with various binucleophiles such as hydrazines, hydroxylamine, and urea (B33335) derivatives to form a range of heterocyclic systems including pyrazoles, isoxazoles, and pyrimidines. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the available literature, its hydrated ketone form presents a logical starting point for similar condensation reactions. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazole (B372694) ring incorporating the pentafluoropropyl moiety. The general principle involves the initial formation of a hydrazone followed by cyclization and dehydration to yield the aromatic heterocycle.

Monomer Synthesis for Polymerization Research (e.g., Fluorinated Polyurethanes)

Fluorinated polyurethanes (FPUs) are a significant class of polymers known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.gov The incorporation of fluorine-containing monomers is a key strategy in the synthesis of these materials. Fluorinated diols, in particular, are commonly employed as chain extenders or as part of the soft segment in the polyurethane backbone. nih.govmdpi.com

The polyaddition reaction between a diisocyanate and a diol is the fundamental process for forming polyurethanes. mdpi.com In this context, this compound can theoretically serve as a fluorinated diol monomer. Its two hydroxyl groups can react with the isocyanate groups of a diisocyanate monomer, such as methylene (B1212753) diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HDI), to form the characteristic urethane (B1682113) linkages of the polymer chain. nih.govmdpi.com The resulting polyurethane would feature the pentafluoropropyl group as a pendant side chain, which is expected to impart desirable properties such as low surface energy and hydrophobicity to the polymer.

Utilization as Ligands in Coordination Chemistry Investigations

Diol-type molecules are known to act as ligands in coordination chemistry, capable of binding to metal ions to form a variety of coordination complexes and clusters. rsc.org The hydroxyl groups of the diol can coordinate to a metal center, and the specific coordination mode can vary depending on the structure of the diol and the reaction conditions.

While there is a lack of specific studies on the coordination chemistry of this compound, its geminal diol structure suggests its potential to act as a chelating or bridging ligand. The presence of the electron-withdrawing pentafluoropropyl group could influence the electronic properties of the coordinated metal center. Research on other fluorinated diols and related compounds has demonstrated their ability to form stable metal complexes. acs.org For example, the salts of hexafluoro-2,2-propanediol have been prepared and characterized, indicating the ability of fluorinated gem-diols to interact with metal ions. acs.org Further investigation is required to explore the specific coordination behavior of this compound and the properties of its potential metal complexes.

Role as a Building Block for Specialized Chemical Intermediates

Pentafluoro-gem-diols have been identified as valuable precursors for the synthesis of a variety of fluorinated building blocks and reactive intermediates. olemiss.edunih.gov A key aspect of their chemistry is the ability to generate difluoroenolates through the release of trifluoroacetate (B77799), a process that is mild and compatible with various reagents. nih.gov This reactivity opens up pathways to a range of difluoromethylene-containing organic molecules.

Furthermore, pentafluoro-gem-diols can form transient hemiketals when exposed to alcohols. nih.govresearchgate.net This transient species can then be trapped or undergo further reactions to create more complex fluorinated structures. olemiss.edu These discoveries highlight the potential of this compound as a versatile building block for accessing specialized chemical intermediates that would be challenging to synthesize through other routes. The ability to generate reactive species under mild conditions makes this compound a valuable tool in synthetic organic chemistry for the construction of novel fluorinated molecules. olemiss.edunih.gov

Development of Functional Materials and Coatings (excluding biomedical applications)

The incorporation of fluorine into polymers and coatings is a well-established strategy for achieving desirable surface properties, such as hydrophobicity, oleophobicity, and increased durability. nih.gov Fluorinated polyurethanes, as discussed earlier, are a prime example of functional materials derived from fluorinated monomers.

The use of this compound as a monomer or a precursor for additives in coatings could lead to the development of materials with enhanced performance characteristics. For instance, a polyurethane coating derived from this diol would be expected to exhibit low surface energy due to the presence of the pentafluoropropyl groups, leading to improved water and oil repellency. researchgate.net

While direct applications of this compound in non-biomedical functional materials and coatings are not extensively documented, the principles of fluoropolymer chemistry suggest its potential in this area. nih.govresearchgate.net The development of new fluorinated polymers and surface modifiers is an active area of research, and the unique structure of this diol makes it a candidate for creating novel materials with tailored properties for various industrial applications.

Environmental Chemical Considerations and Degradation Pathways Focus on Chemical Fate

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, which are not mediated by living organisms, are critical in determining the environmental persistence of a chemical. For 2,2,3,3,3-Pentafluoropropane-1,1-diol, the primary abiotic degradation pathways are expected to be atmospheric photodegradation and, to a lesser extent, hydrolysis.

Atmospheric Photodegradation:

While direct photolysis (degradation by direct absorption of sunlight) of similar fluorinated alcohols has been observed to be insignificant, the primary atmospheric degradation mechanism for short-chain fluorinated alcohols is their reaction with hydroxyl radicals (•OH). These radicals are highly reactive and are naturally present in the troposphere.

Studies on analogous fluorotelomer alcohols (FTOHs) indicate that the reaction with •OH radicals is the principal atmospheric loss process. The rate of this reaction is largely independent of the length of the fluorinated chain. For instance, the rate constant for the reaction of OH radicals with a series of F(CF2)nCH2OH compounds is approximately 1.02 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. This reaction initiates a cascade of oxidative degradation steps, ultimately leading to the formation of perfluorinated carboxylic acids (PFCAs), which are known for their environmental persistence. The atmospheric lifetime of these fluorinated alcohols is estimated to be around 164 days. dovepress.com

The proposed atmospheric degradation pathway for compounds structurally similar to this compound involves the initial abstraction of a hydrogen atom from the non-fluorinated carbon atom by an •OH radical. This is followed by a series of reactions with molecular oxygen and other atmospheric species, leading to the formation of aldehydes and subsequently PFCAs. numberanalytics.comrsc.org

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The potential for hydrolysis of this compound is an important consideration for its fate in aqueous environments. While specific data for this compound is not available, studies on other halogenated propanes, such as 1,2,3-trichloropropane (B165214) (TCP), show that hydrolysis can occur, particularly under basic conditions (high pH) and elevated temperatures. However, under typical environmental conditions, the hydrolysis of such stable compounds is generally a slow process. researchgate.net For fluorinated compounds, the strong carbon-fluorine bond typically imparts high hydrolytic stability.

Chemical Transformation in Environmental Matrices

The transformation of this compound in environmental matrices such as soil and water will be governed by its chemical properties and the specific conditions of the matrix.

Transformation in Water:

In aqueous environments, the primary transformation processes for compounds like this compound are expected to be hydrolysis and indirect photolysis. As mentioned, hydrolysis is likely to be slow. Indirect photolysis, where other substances in the water absorb sunlight and produce reactive species that then degrade the compound, can be a more significant pathway. For example, the presence of substances like nitrate (B79036) and hydrogen peroxide can promote the photolysis of fluorotelomer alcohols in water. researchgate.net

Transformation in Soil:

The fate of this compound in soil is complex and depends on factors such as soil type, organic matter content, pH, and microbial activity. While this section focuses on abiotic transformation, it is important to note that biotic degradation can also play a role. Abiotically, the compound may undergo transformation through reactions with minerals and other soil components. However, due to the high stability of fluorinated compounds, these transformations are expected to be slow. The mobility of the compound in soil will be influenced by its water solubility and its potential to adsorb to soil particles.

Sustainable Synthesis and Waste Minimization in Production

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing. numberanalytics.com For the production of fluorinated compounds like this compound, there is a growing emphasis on developing more sustainable and environmentally friendly synthesis methods. dovepress.comsciencedaily.com

Sustainable Synthesis:

Traditional fluorination methods often involve hazardous reagents and produce significant waste. numberanalytics.com Green chemistry approaches to fluorination focus on several key areas:

Use of Less Hazardous Reagents: Replacing highly toxic and corrosive fluorinating agents with safer alternatives. numberanalytics.com

Biocatalysis: Utilizing enzymes to carry out specific fluorination reactions under mild conditions. Research has shown that lipases can be effective in the synthesis of fluorinated polyesters from fluorinated diols. nih.gov

Electrochemical Fluorination: This method uses electricity to drive the fluorination reaction, avoiding the need for chemical oxidizing agents. numberanalytics.com

Aqueous Media: Conducting fluorination reactions in water instead of organic solvents can significantly reduce the environmental impact. rsc.org

Waste Minimization:

Waste minimization is a crucial aspect of sustainable chemical production. researchgate.netresearchgate.net Strategies for reducing waste in the synthesis of fluorinated compounds include:

Process Optimization: Designing reaction pathways that maximize the incorporation of starting materials into the final product (high atom economy). researchgate.net

Catalyst Recycling: Using catalysts that can be easily recovered and reused.

Solvent Recovery: Implementing techniques like azeotropic distillation to recover and reuse solvents. mdpi.com

By-product Valorization: Finding applications for any by-products generated during the synthesis process to avoid them becoming waste.

Table of Abiotic Degradation Data for Analogous Fluorinated Alcohols

| Degradation Pathway | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Primary Products | Reference |

| Atmospheric Oxidation | •OH radicals | ~1.02 x 10⁻¹³ | ~164 days | Fluorinated Aldehydes, Perfluorinated Carboxylic Acids | dovepress.com |

| Indirect Photolysis (Aqueous) | H₂O₂ | - | Half-life of 0.83 ± 0.20 h (at 10 mM H₂O₂) | 8:2 Fluorotelomer Aldehyde, 8:2 Fluorotelomer Acid, Perfluorooctanoate | researchgate.net |

Future Research Directions and Unaddressed Challenges

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The conventional synthesis of gem-diols often relies on the hydration of the corresponding aldehyde, which can be limited by equilibrium constraints. Future research must focus on developing more efficient, sustainable, and versatile synthetic methods for 2,2,3,3,3-Pentafluoropropane-1,1-diol.

A primary challenge is to move beyond traditional aqueous-based hydration. Unconventional approaches such as solvent- and catalyst-free reactions represent a significant frontier in green chemistry. nih.gov Research into neat reaction conditions, potentially induced by direct hydrogen-bond interactions between reactants, could lead to simplified purification, minimized waste, and accelerated reaction rates. nih.gov Another promising avenue is the exploration of novel catalytic systems. While metal catalysts are common, the development of organocatalysts, such as chiral phosphoric acids or quinine-derived ureas, could offer new pathways for asymmetric synthesis, providing access to enantiomerically enriched fluorinated building blocks. nih.gov The in-situ generation of reactive intermediates, like difluoroenol species from precursors under mild conditions, presents a sophisticated strategy to overcome the limitations of using pre-synthesized and often sensitive reagents. nih.gov Furthermore, investigating hydrogen bond catalysis, perhaps using solvents like hexafluoroisopropanol (HFIP) or specific urea-based catalysts, could activate substrates under metal-free conditions, offering a unique and milder alternative to established methods. le.ac.uk

Table 1: Potential Unconventional Synthetic Approaches

| Synthetic Approach | Potential Catalytic System | Key Advantages & Research Focus |

| Solvent-Free Synthesis | None (Reactant-induced) | Environmentally benign, reduced waste, potentially faster reaction rates, circumvents solvent-related side reactions. nih.gov |

| Asymmetric Hydration | Chiral Phosphoric Acids (CPAs) / Quinine-derived Catalysts | Access to enantiopure fluorinated diols, valuable for creating chiral materials. nih.gov |

| In-Situ Intermediate Generation | Dirhodium complexes / Organocatalysts | Utilizes stable precursors to generate reactive enol/enolate species under mild conditions, improving reaction control and enantioselectivity. nih.gov |

| Hydrogen Bond Catalysis | Hexafluoroisopropanol (HFIP) / Chiral Bis-urea Catalysts | Metal-free activation, mild reaction conditions, potential for enantioselective fluorination and cyclization reactions. le.ac.uk |

| C-F Bond Activation | Nanoscopic Aluminum Chlorofluoride (ACF) / Lewis Acids | Utilizes readily available polyfluorinated precursors, offering a fundamentally different retrosynthetic pathway via hydrodefluorination or dehydrofluorination. researchgate.net |

Discovery of Novel Reactivity and Functional Group Transformations

The reactivity of this compound is largely unexplored beyond its equilibrium with the corresponding aldehyde. The strong electron-withdrawing nature of the pentafluoropropyl group significantly influences the diol's acidity, stability, and reactivity, creating opportunities for discovering novel chemical transformations.

Future research should investigate the diol's potential as a nucleophile, particularly exploring its O-site reactivity in reactions with electrophiles like ketenes to form unique gem-difluoroenol esters. acs.org The diol's hydroxyl groups could also be transformed into leaving groups, opening pathways for substitution reactions to introduce other functionalities. An important unaddressed challenge is to harness the electronic influence of the C2F2 and C3F3 moieties to direct reactions at specific sites. The pentafluorosulfanyl (SF5) group, for example, is known to be a stronger activator for nucleophilic aromatic substitution than a trifluoromethyl group, suggesting the electronic power of the pentafluoropropyl group in this compound is substantial and could be leveraged in novel ways. researchgate.net

Furthermore, acid-promoted rearrangements could be a powerful tool. For instance, analogous to rearrangements seen in substituted pyrroles, it may be possible to develop conditions where functional groups migrate, providing access to isomers that are difficult to synthesize directly. nih.gov Exploring its use in multicomponent reactions, where the diol or its aldehyde equivalent acts as a key component, could rapidly build molecular complexity. nih.gov The development of new name reactions or functional group manipulations centered on this highly fluorinated scaffold remains a significant and rewarding challenge. researchgate.net

Application of Emerging Spectroscopic and Computational Methodologies

A thorough understanding of the structure, dynamics, and interactions of this compound requires the application of cutting-edge analytical techniques that go beyond routine spectroscopy.

Emerging spectroscopic methods can provide unprecedented insight. Techniques such as Raman microscopy could offer spatially resolved analysis, useful for studying the diol's incorporation into heterogeneous materials like polymer composites. rroij.comspectroscopyonline.com For trace-level detection in complex matrices, "green" sample preparation methods like stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) could be developed. researchgate.net To study the non-covalent interactions that are critical to the material properties of its derivatives, jet-cooled electronic and vibrational spectroscopy is a powerful tool. semi.ac.cn For probing low-energy electronic excitations and charge-carrier dynamics in materials derived from the diol, terahertz spectroscopy offers unique capabilities. rroij.comsemi.ac.cn Additionally, nanomechanical infrared spectroscopy (NAM-IR) could be employed for the characterization of exceptionally small sample quantities, which is relevant when synthesizing novel derivatives on a research scale. spectroscopyonline.com

Computational chemistry provides a vital complementary approach. Quantum mechanical calculations are essential for elucidating the conformational preferences of the ArCF(CF3)2 moiety that could be formed from the diol, where interactions like C-F···C=O bonds can pre-organize molecular architecture. thieme-connect.de Molecular dynamics simulations can predict the bulk properties of polymers and other materials derived from the diol, guiding the design of new high-performance materials. A significant challenge is to accurately model the complex interplay of the gem-diol/aldehyde equilibrium and its hydrogen bonding networks in various solvent environments.

Table 2: Application of Emerging Analytical Techniques

| Technique | Information Gained | Research Application |

| Raman Microscopy | Spatially resolved molecular fingerprinting. rroij.comspectroscopyonline.com | Analysis of the distribution of diol-derived units within polymer blends or coatings. |

| Terahertz Spectroscopy | Low-energy electronic excitations, charge-carrier dynamics. semi.ac.cn | Characterization of the electronic properties of conductive polymers or semiconductor materials incorporating the diol. |

| Nanomechanical IR Spectroscopy (NAM-IR) | Vibrational spectra from picogram-level sample amounts. spectroscopyonline.com | Characterization of novel, scarce derivatives synthesized at the research scale. |

| Jet-Cooled Spectroscopy | Gas-phase structure and non-covalent interactions. semi.ac.cn | Fundamental understanding of intramolecular and intermolecular forces governing material self-assembly. |

| Quantum Chemistry (DFT) | Conformational analysis, reaction mechanisms, electronic properties. thieme-connect.de | Predicting reactivity, guiding synthetic efforts, and explaining observed material properties. |

Development of High-Performance Fluorinated Derivatives for Niche Industrial Applications (excluding clinical/biological)

The true value of this compound lies in its potential as a building block for advanced materials. The presence of the dense fluorine segment is expected to impart low surface energy, high thermal stability, and chemical inertness to its derivatives. core.ac.uk

A key area for future development is in fluorinated polymers. The diol can act as a chain extender in the synthesis of fluorinated polyurethanes (FPUs). mdpi.com Such FPUs are sought after for high-performance coatings, textiles, and aerospace components due to their enhanced resistance to weathering, heat, and chemicals. mdpi.comexfluor.com The challenge is to precisely control the polymer architecture to optimize the balance between the hard segments derived from the diol and the flexible soft segments. Another niche application is in the formulation of specialized surfactants and surface-treatment agents. The pentafluoropropyl group can create surfaces with exceptionally low interfacial energy, leading to materials that are both hydrophobic and oleophobic. core.ac.uk

Furthermore, derivatives of the diol could find use as functional fluids, such as dielectric coolants or lubricants, where high thermal stability and non-flammability are critical. There is also an opportunity to create novel fluorinated dyes or functional optical materials, where the electron-withdrawing nature of the fluorinated group can be used to tune the electronic and photophysical properties. mdpi.com A significant unaddressed challenge is the cost-effective production of these derivatives and scaling up their synthesis from the laboratory to an industrial level.

Table 3: Potential Applications of Derivatives

| Application Area | Derivative Type | Key Properties Conferred by Pentafluoropropyl Group |

| High-Performance Coatings | Fluorinated Polyurethanes (FPUs) | Enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity), weather resistance. mdpi.com |

| Advanced Textiles | Surface finishing agents | Water and oil repellency, stain resistance, durability. core.ac.uk |

| Electronics | Dielectric fluids / materials | High dielectric strength, thermal stability, chemical inertness. core.ac.uk |

| Optical Materials | Fluorinated dyes, polymer optical fibers | Tuned electronic properties, low refractive index, high transparency. core.ac.ukmdpi.com |

Q & A

Q. What are the recommended methods for synthesizing 2,2,3,3,3-Pentafluoropropane-1,1-diol, and how can purity be ensured?

Synthesis of highly fluorinated diols typically involves multi-step fluorination or condensation reactions. For analogous compounds like 1,1,1,3,3,3-hexafluoropropane-2,2-diol (CAS 677-71-4), hydration of hexafluoroacetone with water under controlled conditions is a common approach . To ensure purity, use gas chromatography (GC) with flame ionization detection (area% ≥97%) as validated for structurally similar fluorinated alcohols . Purification via fractional distillation (bp ~80–83°C) or membrane-based separation technologies (e.g., nanofiltration) is recommended .

Q. How should researchers characterize the physical properties of this compound?

Key properties include:

- Density : ~1.505 g/mL at 25°C (measured via pycnometry, comparable to 2,2,3,3,3-pentafluoro-1-propanol) .

- Refractive index : ~1.288 (n20/D), consistent with perfluorinated alcohols .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds. For related diols, decomposition occurs via retro-aldol pathways at >150°C .

Structural confirmation requires NMR (¹⁹F and ¹H) and FT-IR to resolve hydroxyl and C-F stretching vibrations (~3300 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this diol is limited, analogous fluorinated compounds (e.g., pentafluoropropionyl fluoride) require:

- Ventilation : Use fume hoods due to potential release of HF during decomposition .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this diol in nucleophilic reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G** level) can model electrophilic sites. For example, the electron-withdrawing effect of -CF₃ groups increases the acidity of hydroxyl protons (pKa ~8–10, estimated via QSPR for fluorinated diols) . Molecular dynamics simulations further clarify solvation effects in polar aprotic solvents like DMSO, which stabilize deprotonated intermediates .

Q. What experimental strategies resolve contradictions in reported thermochemical data?

Conflicting thermochemical values (e.g., ΔrH° for hydration/dehydration equilibria) arise from variations in measurement techniques. To reconcile discrepancies:

Q. How does this diol participate in catalytic cycles for fluoropolymer synthesis?

As a chain-transfer agent, the diol’s dual hydroxyl groups can terminate radical polymerization in systems like tetrafluoroethylene (TFE) copolymers. Kinetic studies using time-resolved ESR spectroscopy reveal rate constants (k ~10³ M⁻¹s⁻¹) comparable to perfluorinated alcohols . Side reactions (e.g., esterification with acyl fluorides) require monitoring via in situ Raman spectroscopy .

Q. What are the challenges in quantifying trace degradation products in environmental matrices?

Degradation products like trifluoroacetic acid (TFA) and HF can be quantified using:

- LC-MS/MS : With a detection limit of 0.1 ppb for TFA .

- Ion chromatography : For fluoride ions (EPA Method 300.0) .

Matrix effects (e.g., high chloride content) necessitate solid-phase extraction (SPE) with fluoro-functionalized cartridges .

Methodological Notes

- Theoretical framework : Link experimental findings to fluorination mechanisms (e.g., S_N2 vs. radical pathways) to guide hypothesis-driven research .

- Data validation : Cross-check spectroscopic assignments with computational predictions (e.g., ¹⁹F NMR chemical shifts via gauge-invariant atomic orbital calculations) .

- Contradictory assays : Address variability in purity assays (e.g., 97% vs. ≥97.0% area% in GC) by reporting lot-specific certificates of analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.